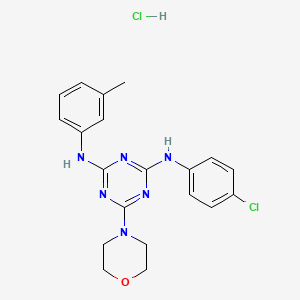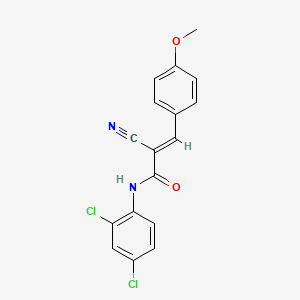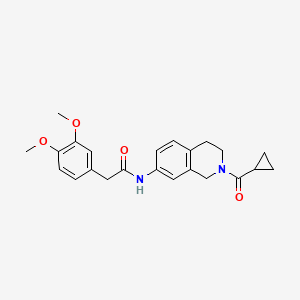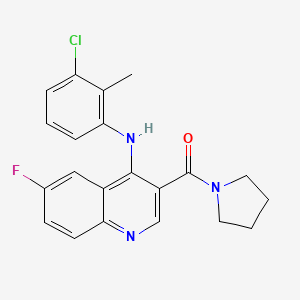
2,4-ジアミノ-N2-(4-クロロフェニル)-6-モルホリノ-N4-(m-トリル)-1,3,5-トリアジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6O and its molecular weight is 433.34. The purity is usually 95%.
BenchChem offers high-quality N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究:
この化合物は、抗がん剤としての可能性を示しています。研究者は、腫瘍細胞株に対するその効果、特に細胞増殖の阻害とアポトーシスの誘導を調査してきました。 その独特の構造は、がん細胞のシグナル伝達経路を妨害する可能性があり、さらなる研究のための有望な候補となっています .
キナーゼ阻害剤:
この化合物のトリアジンコアは、キナーゼ阻害剤として機能する可能性を示唆しています。キナーゼは細胞シグナル伝達において重要な役割を果たし、特定のキナーゼを阻害することは治療法となり得ます。 キナーゼに対するその選択性と、細胞経路への影響を調査することは不可欠です .
抗ウイルス特性:
予備的な研究は、この化合物が抗ウイルス活性を有する可能性を示しています。研究者は、単純ヘルペスウイルス(HSV)やヒト免疫不全ウイルス(HIV)を含む特定のウイルスに対するその効果を調べてきました。 その作用機序と潜在的な臨床応用を理解することが重要です .
抗炎症の可能性:
その構造的特徴から、この化合物は抗炎症特性を示す可能性があります。研究者は、サイトカイン産生やNF-κBシグナル伝達を含む炎症性経路に対するその効果を研究してきました。 さらなる調査は、炎症性疾患におけるその治療的関連性を明らかにする可能性があります .
神経保護と神経変性疾患:
この化合物のモルホリノ基は、神経保護効果を有する可能性を示唆しています。研究者は、神経細胞の生存率、酸化ストレス、神経炎症への影響を調べてきました。 アルツハイマー病やパーキンソン病などの神経変性疾患におけるその可能性を調査することは保証されています .
光物理的応用:
この化合物の芳香環とトリアジン骨格は、光物理的応用にとって興味深いものです。 研究者は、センサー、イメージング、またはオプトエレクトロニクスデバイスにおける意味を持つ可能性のある蛍光特性を調べてきました .
有機合成と触媒:
この化合物の独特の構造は、有機合成において有用性を発見する可能性があります。研究者は、より複雑な分子を構築するための構成要素としてその使用を調べてきました。 さらに、その触媒特性を調査することで、新しい反応につながる可能性があります .
材料科学とナノテクノロジー:
その芳香環とトリアジンコアを考慮すると、この化合物は材料科学における用途を持つ可能性があります。 研究者は、表面との相互作用、自己集合挙動、およびナノテクノロジーにおける機能性材料としての可能性を研究してきました .
特性
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGENPKUNYXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2531922.png)


![1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2531926.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2531928.png)
![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)
![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)
![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2531937.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide](/img/structure/B2531943.png)
